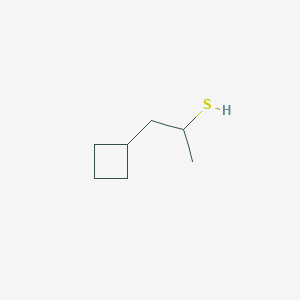

1-Cyclobutylpropane-2-thiol

Description

Properties

Molecular Formula |

C7H14S |

|---|---|

Molecular Weight |

130.25 g/mol |

IUPAC Name |

1-cyclobutylpropane-2-thiol |

InChI |

InChI=1S/C7H14S/c1-6(8)5-7-3-2-4-7/h6-8H,2-5H2,1H3 |

InChI Key |

JRGQQNRYZXQOFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CCC1)S |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Cyclobutylpropane 2 Thiol

Radical-Mediated Reaction Pathways

Radical reactions involving the thiol group of 1-Cyclobutylpropane-2-thiol are of significant interest, particularly in the context of "click chemistry," where such reactions are valued for their high efficiency, mild conditions, and stereoselectivity wikipedia.orgtaylorandfrancis.com. These pathways are typically initiated by the formation of a thiyl radical (RS•) from the parent thiol.

The thiol-ene reaction is a robust method for the formation of carbon-sulfur bonds, proceeding via a radical-mediated addition of a thiol to an alkene researchgate.netalfa-chemistry.com. In the case of this compound, this reaction would involve its addition across a carbon-carbon double bond to form a thioether.

Mechanism: The reaction proceeds through a radical chain mechanism, which can be initiated by light, heat, or a radical initiator wikipedia.orgresearchgate.net.

Initiation: A thiyl radical is generated from this compound.

Propagation:

The thiyl radical adds to an alkene at the less substituted carbon, leading to the formation of a more stable carbon-centered radical. This step dictates the regioselectivity of the reaction wikipedia.org.

The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of this compound, forming the thioether product and regenerating a thiyl radical, which continues the chain reaction wikipedia.org.

This process results in the anti-Markovnikov addition of the thiol across the double bond, a key feature of this reaction wikipedia.orgrsc.orgorganic-chemistry.orgacs.orgrsc.orgresearchgate.net.

Regioselectivity: The anti-Markovnikov regioselectivity is a consistent and synthetically useful outcome of the radical thiol-ene reaction wikipedia.orgrsc.orgorganic-chemistry.orgacs.orgrsc.orgresearchgate.net. This selectivity is driven by the addition of the thiyl radical to the less sterically hindered end of the alkene, which also leads to the formation of the more stable carbon-centered radical intermediate.

| Aspect | Description | Reference |

|---|---|---|

| Reaction Type | Radical chain addition | wikipedia.org |

| Reactants | This compound and an alkene | wikipedia.org |

| Product | Thioether (alkyl sulfide) | wikipedia.orgalfa-chemistry.com |

| Regioselectivity | Anti-Markovnikov | wikipedia.orgrsc.orgorganic-chemistry.orgacs.orgrsc.orgresearchgate.net |

| Initiation | Light, heat, or radical initiators | wikipedia.orgresearchgate.net |

Similar to the thiol-ene reaction, the thiol-yne reaction, or alkyne hydrothiolation, involves the addition of a thiol across an alkyne wikipedia.org. This reaction can also proceed via a radical mechanism, offering a pathway to vinyl sulfides.

Mechanism: The radical-mediated thiol-yne reaction follows a pathway analogous to the thiol-ene reaction acs.orgd-nb.info.

Initiation: Formation of a thiyl radical from this compound.

Propagation:

The thiyl radical adds to one of the carbons of the alkyne, generating a vinyl radical intermediate.

This vinyl radical then abstracts a hydrogen atom from a thiol molecule to yield a vinyl sulfide (B99878) and a new thiyl radical acs.org.

Depending on the reaction conditions and the stoichiometry of the reactants, a second addition of the thiol to the resulting vinyl sulfide can occur, leading to a 1,2-dithioether product wikipedia.org. The initial addition typically results in a mixture of (E/Z)-alkenes and follows an anti-Markovnikov regioselectivity wikipedia.org.

| Characteristic | Description | Reference |

|---|---|---|

| Reaction Name | Thiol-Yne Reaction (Alkyne Hydrothiolation) | wikipedia.org |

| Mechanism | Radical chain addition | acs.orgd-nb.info |

| Initial Product | Vinyl sulfide | wikipedia.org |

| Regioselectivity | Anti-Markovnikov | wikipedia.org |

| Stereochemistry | Forms a mixture of (E/Z)-alkenes | wikipedia.org |

Nucleophilic Reactivity of the Thiol Group

The sulfur atom in the thiol group of this compound is highly nucleophilic, a property that is enhanced upon deprotonation to the corresponding thiolate anion masterorganicchemistry.comlibretexts.orglibretexts.org. This nucleophilicity drives several important classes of reactions.

The Thiol-Michael addition is a conjugate addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound researchgate.netnih.govsci-hub.se. This reaction is typically catalyzed by a base or a nucleophile encyclopedia.pubmdpi.com.

Mechanism: The base-catalyzed mechanism involves the following steps:

Deprotonation: A base removes the acidic proton from the thiol group of this compound to form a highly nucleophilic thiolate anion researchgate.netsci-hub.se.

Nucleophilic Attack: The thiolate anion attacks the β-carbon of the electron-deficient alkene in a conjugate addition, forming a resonance-stabilized enolate intermediate nih.govsci-hub.se.

Protonation: The enolate intermediate is protonated, often by the conjugate acid of the base catalyst or another thiol molecule, to yield the final thioether product nih.gov.

The Thiol-Michael addition is known for its high efficiency and selectivity, often proceeding under mild conditions sci-hub.seencyclopedia.pub.

| Aspect | Details | Reference |

|---|---|---|

| Reaction Type | Conjugate (1,4-) addition | sci-hub.se |

| Nucleophile | Thiolate anion (from this compound) | researchgate.netsci-hub.se |

| Electrophile | Electron-deficient alkene (e.g., α,β-unsaturated carbonyl) | researchgate.net |

| Catalyst | Base or nucleophile | encyclopedia.pubmdpi.com |

| Key Intermediate | Enolate anion | nih.govsci-hub.se |

The thiolate anion derived from this compound is an excellent nucleophile for SN2 reactions libretexts.orglibretexts.org. It can readily react with various electrophiles, most notably alkyl halides, to form thioethers masterorganicchemistry.compressbooks.pub.

Mechanism: The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The thiolate anion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step masterorganicchemistry.compressbooks.pub. This reaction results in the inversion of stereochemistry at the electrophilic carbon if it is a stereocenter masterorganicchemistry.com.

Thiols are more acidic and their conjugate bases (thiolates) are more nucleophilic than their alcohol counterparts masterorganicchemistry.comlibretexts.org. This enhanced nucleophilicity allows for efficient SN2 reactions even with secondary alkyl halides, where competing elimination reactions can be an issue with alkoxides masterorganicchemistry.com.

| Parameter | Information | Reference |

|---|---|---|

| Nucleophile | 1-Cyclobutylpropane-2-thiolate | libretexts.orglibretexts.org |

| Typical Electrophiles | Primary and secondary alkyl halides | masterorganicchemistry.compressbooks.pub |

| Reaction Product | Thioether (Sulfide) | masterorganicchemistry.compressbooks.pub |

| Mechanism | Bimolecular Nucleophilic Substitution (SN2) | masterorganicchemistry.compressbooks.pub |

| Key Feature | High nucleophilicity of the thiolate anion | masterorganicchemistry.comlibretexts.org |

Oxidative Transformations of this compound

The thiol group is susceptible to oxidation, and the nature of the product depends on the strength of the oxidizing agent wikipedia.org.

Mild oxidation of this compound, for instance with reagents like iodine (I₂) or hydrogen peroxide (H₂O₂) under controlled conditions, leads to the formation of a disulfide libretexts.orglibretexts.org. This reaction involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond libretexts.org.

Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or nitric acid (HNO₃), can further oxidize the thiol group to a sulfonic acid (RSO₃H) wikipedia.orgacs.orggoogle.com. This transformation proceeds through intermediate oxidation states, including sulfenic (RSOH) and sulfinic (RSO₂H) acids researchgate.net. The formation of a sulfonic acid is generally an irreversible process researchgate.net.

| Oxidizing Agent Strength | Product | Reference |

|---|---|---|

| Mild (e.g., I₂, mild H₂O₂) | Disulfide | libretexts.orglibretexts.org |

| Strong (e.g., KMnO₄, HNO₃) | Sulfonic acid | wikipedia.orgacs.orggoogle.com |

Formation of Disulfides

A characteristic reaction of thiols is their oxidation to form disulfides, which involves the formation of a sulfur-sulfur bond. libretexts.orgwikipedia.org This redox process converts two molecules of a thiol into one molecule of a disulfide. libretexts.org For this compound, this transformation yields bis(1-cyclobutylpropan-2-yl) disulfide.

The reaction typically proceeds under mild oxidizing conditions. A variety of reagents can effect this transformation, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, and halogens like iodine. wikipedia.org The interconversion between the thiol (reduced state) and the disulfide (oxidized state) is a crucial process in many biological systems, particularly with the amino acid cysteine. libretexts.orglibretexts.org

Table 1: Common Oxidizing Agents for Thiol-Disulfide Conversion

| Oxidizing Agent | Typical Conditions | Comments |

|---|---|---|

| Oxygen (O₂) | Metal catalyst (e.g., Cu²⁺), basic medium | Often used in industrial processes; can be slow without a catalyst. |

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, sometimes with a catalyst | A common and relatively clean oxidant. |

| Iodine (I₂) | Alcoholic solvent, mild base (e.g., triethylamine) | A mild and effective reagent for quantitative conversion. |

Conversion to Sulfenamides, Sulfinamides, and Sulfonamides

The sulfur atom in this compound can form stable bonds with nitrogen, leading to the synthesis of sulfenamides, sulfinamides, and sulfonamides, which represent progressively higher oxidation states of the sulfur-nitrogen functional group. These transformations are typically achieved through oxidative coupling reactions between the thiol and an amine. semanticscholar.orgresearchgate.net

Sulfenamides: These compounds, containing a single S-N bond, can be synthesized by the oxidative coupling of thiols and amines. researchgate.net Copper-catalyzed reactions are commonly employed for this purpose. For instance, reacting this compound with a primary or secondary amine in the presence of a copper(I) catalyst and an oxidant like air would be expected to yield the corresponding N-substituted 1-cyclobutylpropane-2-sulfenamide. rsc.org

Sulfinamides: Representing a higher oxidation state (R-SO-NR'₂), sulfinamides can be formed from thiols and amines using dual catalytic systems, such as a combination of copper and palladium catalysts under an air atmosphere. rsc.org This allows for the incorporation of an oxygen atom at the sulfur center.

Sulfonamides: As the most oxidized of the three (R-SO₂-NR'₂), sulfonamides are a critical functional group in medicinal chemistry. researchgate.net They can be synthesized directly from thiols and amines through various methods, including electrochemical oxidative coupling or by reacting under an oxygen atmosphere with specific catalytic systems. acs.orgnih.gov Another common route involves the initial oxidation of the thiol to a sulfonyl chloride intermediate, which then reacts with an amine. organic-chemistry.org

Table 2: Synthetic Routes to Sulfenamides, Sulfinamides, and Sulfonamides from Thiols

| Product | Typical Reagents and Catalysts | Key Features |

|---|---|---|

| Sulfenamide | Thiol, Amine, CuI, 2,2'-bipyridine, DMSO | Direct S-N bond formation. rsc.org |

| Sulfinamide | Thiol, Amine, CuI/PdCl₂, DMSO, Air | Requires a dual catalytic system for oxidation. rsc.org |

| Sulfonamide | Thiol, Amine, Electrochemical oxidation | Environmentally benign method using electricity. researchgate.net |

| Sulfonamide | Thiol, Oxidizing/Chlorinating agent (e.g., H₂O₂/SOCl₂), then Amine | Two-step, one-pot synthesis via a sulfonyl chloride intermediate. organic-chemistry.org |

Oxidation to Sulfonic Acids

Further oxidation of the thiol group under more vigorous conditions leads to the formation of sulfonic acids (R-SO₃H). wikipedia.org This transformation represents the highest stable oxidation state for organosulfur compounds derived from thiols. The reaction involves the oxidation of the sulfur atom and the formation of three sulfur-oxygen bonds.

Strong oxidizing agents are required for this conversion. Reagents such as Oxone® in the presence of sodium bicarbonate, potassium bromate, or hydrogen peroxide can effectively convert both aliphatic and aromatic thiols into their corresponding sulfonic acids. researchgate.netacs.org For this compound, this reaction would yield 1-cyclobutylpropane-2-sulfonic acid. This process is generally considered irreversible under biological conditions. nih.gov

Table 3: Reagents for the Oxidation of Thiols to Sulfonic Acids

| Oxidizing System | Solvent | Temperature | Efficacy |

|---|---|---|---|

| Oxone® / NaHCO₃ | Acetonitrile/Water | Room Temperature | High yields for aliphatic and aromatic thiols. researchgate.net |

| KBrO₃ | Acetonitrile/Water | Room Temperature | Effective, but reaction times can be longer than with Oxone®. researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Varies | Varies | A strong, common oxidant; reaction pathway proceeds through sulfenic and sulfinic acid intermediates. acs.org |

Reaction Kinetics and Detailed Mechanistic Elucidation of Key Transformations

The rate and mechanism of reactions involving this compound are influenced by its structure as a secondary aliphatic thiol. The reactivity is primarily dictated by the properties of the S-H bond and the sulfur atom's nucleophilicity.

Reaction Kinetics: The kinetics of thiol reactions are often dependent on the concentration of the thiolate anion (RS⁻), which is a much stronger nucleophile than the neutral thiol (RSH). usm.edu Therefore, the reaction rate is highly pH-dependent, increasing as the pH rises and more of the thiol is deprotonated. nih.gov As a secondary thiol, this compound may exhibit slightly different reactivity compared to primary thiols due to steric hindrance around the sulfur atom, which can affect the rate of nucleophilic attack. acs.org However, electronic effects from the alkyl groups generally make the thiolate of a secondary thiol more nucleophilic, which can sometimes lead to faster reaction rates in certain systems. acs.org

Mechanistic Elucidation:

Disulfide Formation: The mechanism can vary with the oxidant. In base, a thiolate can attack another thiol in a thiol-disulfide exchange, or it can be oxidized via a single-electron transfer to form a thiyl radical, which then dimerizes. rsc.org With iodine, the reaction may proceed through a sulfenyl iodide intermediate (R-SI), which is then attacked by a thiolate anion.

Conversion to Sulfonamides (Electrochemical): Mechanistic studies suggest that the process begins with the anodic oxidation of the thiol to form a disulfide. whiterose.ac.uk The amine is also oxidized to an aminium radical, which reacts with the disulfide to generate a sulfenamide. whiterose.ac.uk This intermediate undergoes two subsequent oxidation steps to yield the final sulfonamide via a sulfinamide intermediate. rsc.orgwhiterose.ac.uk

Oxidation to Sulfonic Acid: The oxidation from a thiol to a sulfonic acid is a stepwise process. The thiol (RSH) is first oxidized to a sulfenic acid (RSOH), then to a sulfinic acid (RSO₂H), and finally to the sulfonic acid (RSO₃H). acs.orgnih.gov Each step involves the addition of an oxygen atom to the sulfur, with the intermediates being progressively more stable and less reactive.

Stereochemical Aspects and Kinetic Resolution of this compound Enantiomers

The C2 carbon atom of this compound is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, a thiol group, and a cyclobutylmethyl group. Consequently, the compound exists as a pair of enantiomers, (R)-1-cyclobutylpropane-2-thiol and (S)-1-cyclobutylpropane-2-thiol.

Stereochemical Aspects: Any reaction at the chiral center or reactions involving chiral reagents can proceed with stereoselectivity or stereospecificity. The synthesis of this compound from achiral precursors would result in a racemic mixture (an equal mixture of both enantiomers).

Kinetic Resolution: To obtain enantiomerically pure forms of this compound, a process called kinetic resolution can be employed. This technique separates a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.gov One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. Although methods for the kinetic resolution of thiols are less common than for alcohols, organocatalytic approaches have been developed with high selectivity. nih.govthieme-connect.com For example, a chiral catalyst could be used to acylate one enantiomer preferentially, allowing for the separation of the resulting thioester from the unreacted thiol enantiomer. ethz.ch

Table 4: Examples of Catalytic Systems for Kinetic Resolution of Secondary Alcohols and Thiols

| Substrate Type | Catalytic System | Reaction Type | Selectivity Factor (s) |

|---|---|---|---|

| Secondary Aromatic Thiols | Chiral Sulfonamide Organocatalyst | Acylation with meso-Anhydride | 50–275 thieme-connect.com |

| Secondary Alcohols | Lipase (e.g., Candida antarctica Lipase B) | Transesterification | Often >100 |

| Secondary Amines | Chiral Hydroxamic Acid | Acylation | 12–29 nih.gov |

Advanced Spectroscopic and Structural Characterization of 1 Cyclobutylpropane 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 1-Cyclobutylpropane-2-thiol, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the connectivity of the cyclobutyl ring to the propane-2-thiol moiety.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups.

The structure (Cyclobutyl-CH₂-CH(SH)-CH₃) contains several distinct proton groups: the methyl protons (-CH₃), the methylene (B1212753) protons adjacent to the cyclobutyl ring (-CH₂-), the methine proton attached to the sulfur atom (-CH-), the thiol proton (-SH), and the protons of the cyclobutyl ring.

Methyl Protons (-CH₃): These protons are expected to appear as a doublet in the upfield region of the spectrum, due to coupling with the adjacent methine proton.

Methylene Protons (-CH₂-): These protons are diastereotopic and will likely appear as a complex multiplet. They are coupled to the adjacent methine proton and the methine proton of the cyclobutyl ring.

Methine Proton (-CH-SH): This proton, being adjacent to the electron-withdrawing thiol group and coupled to three methyl protons and two methylene protons, is expected to be observed as a complex multiplet in the downfield region compared to simple alkanes.

Thiol Proton (-SH): The chemical shift of the thiol proton is variable and can be influenced by solvent, concentration, and temperature. It typically appears as a broad singlet but can couple with the adjacent methine proton, resulting in a doublet.

Cyclobutyl Ring Protons: The protons on the cyclobutyl ring will exhibit complex splitting patterns due to geminal and vicinal coupling, appearing as overlapping multiplets.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling with |

|---|---|---|---|

| -CH₃ | ~1.2 - 1.4 | Doublet (d) | -CH(SH)- |

| -SH | ~1.0 - 2.0 | Triplet (t) or Broad Singlet (br s) | -CH(SH)- |

| Cyclobutyl -CH₂- | ~1.7 - 2.1 | Multiplet (m) | Cyclobutyl protons |

| Propane (B168953) -CH₂- | ~1.5 - 1.7 | Multiplet (m) | -CH(SH)-, Cyclobutyl -CH- |

| Cyclobutyl -CH- | ~2.1 - 2.4 | Multiplet (m) | Cyclobutyl protons, Propane -CH₂- |

| -CH(SH)- | ~2.8 - 3.2 | Multiplet (m) | -CH₃, -SH, Propane -CH₂- |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. mendeley.com Each unique carbon atom in this compound is expected to produce a distinct signal. The predicted chemical shifts are based on typical values for similar chemical environments.

Methyl Carbon (-CH₃): Expected to be the most upfield signal.

Methylene Carbons (-CH₂-): The methylene carbons of the cyclobutyl ring and the propane chain will appear in the alkane region.

Methine Carbons (-CH-): The methine carbon of the cyclobutyl ring and the carbon bearing the thiol group (-C-SH) will be shifted further downfield, with the latter being more deshielded due to the influence of the sulfur atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~20 - 25 |

| Cyclobutyl -CH₂- (C3', C4') | ~18 - 22 |

| Cyclobutyl -CH₂- (C2', C5') | ~28 - 33 |

| Propane -CH₂- (C1) | ~40 - 45 |

| Cyclobutyl -CH- (C1') | ~42 - 48 |

| -CH(SH)- (C2) | ~45 - 50 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively confirm the structure of this compound, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the -CH(SH)- proton and the protons of the adjacent -CH₃ and -CH₂- groups. It would also map the intricate coupling network within the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~1.3 ppm would correlate with the carbon signal at ~23 ppm, confirming the -CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between different parts of the molecule. For instance, HMBC would show a correlation from the methylene protons of the propane chain to the methine carbon of the cyclobutyl ring, confirming the attachment point of the side chain to the ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. proquest.com

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for the thiol and alkyl groups.

S-H Stretch: A weak but sharp absorption band is expected in the region of 2550-2600 cm⁻¹. This band is highly characteristic of the thiol functional group. mdpi.com

C-H Stretch: Strong absorption bands between 2850 cm⁻¹ and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl, methylene, and methine groups. For cyclobutane (B1203170) specifically, CH₂ stretching vibrations are noted around 2987 and 2887 cm⁻¹. docbrown.info

CH₂ Bend: A band around 1465 cm⁻¹ is expected, corresponding to the scissoring (bending) vibration of the CH₂ groups. mdpi.com

C-S Stretch: The carbon-sulfur stretching vibration is typically weak and appears in the fingerprint region, between 600-800 cm⁻¹.

Cyclobutane Ring Vibrations: The cyclobutane ring has characteristic deformation and rocking modes. A C₄ ring deformation absorption has been identified for cyclobutane at approximately 898 cm⁻¹. docbrown.info

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| S-H Stretch | 2550 - 2600 | Weak, Sharp |

| CH₂ Bend (Scissoring) | ~1465 | Medium |

| Cyclobutane Ring Deformation | ~900 | Medium-Weak |

| C-S Stretch | 600 - 800 | Weak |

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy and is particularly useful for identifying bonds with high polarizability.

C-S and S-H Vibrations: The C-S stretching (~600-800 cm⁻¹) and S-H stretching (~2550-2600 cm⁻¹) bands are observable in Raman spectra. The C-S-H bending mode, typically around 850 cm⁻¹, is also a useful diagnostic peak. rsc.org

S-S Stretch: While not present in the target molecule, Raman spectroscopy is highly sensitive to the S-S bond (~500 cm⁻¹), making it an excellent tool for detecting any disulfide impurity that may have formed via oxidation of the thiol. rsc.orgacs.org

Alkyl Group Vibrations: The C-H stretching and bending modes of the alkyl framework will also give rise to signals in the Raman spectrum. The symmetric C-H vibrations are often strong and well-defined.

Cyclobutane Ring Vibrations: The symmetric breathing and deformation modes of the cyclobutane ring are expected to be Raman active.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| S-H Stretch | 2550 - 2600 | Medium |

| CH₂ Bend/Twist | 1200 - 1470 | Medium |

| C-S-H Bend | ~850 | Medium |

| C-S Stretch | 600 - 800 | Strong |

| Cyclobutane Ring Breathing/Deformation | 800 - 1000 | Strong |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. nih.gov For a novel compound like this compound, it would be essential for confirming its molecular weight and elucidating its structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.govsfrbm.org This precision allows for the determination of the elemental formula of a compound.

Theoretical Data for this compound (C₇H₁₄S):

| Property | Value |

| Molecular Formula | C₇H₁₄S |

| Monoisotopic Mass | 130.0816 u |

| Calculated [M+H]⁺ Ion | 131.0894 u |

| Calculated [M-H]⁻ Ion | 129.0738 u |

This table contains theoretical values calculated from the molecular formula. Experimental verification via HRMS would be required to confirm the synthesis of this compound.

An experimental HRMS analysis would involve ionizing the compound and measuring the exact m/z of the molecular ion. A result matching the calculated monoisotopic mass would provide strong evidence for the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its product ions. nih.govuab.edu This process provides valuable information about the molecule's structure, as the fragmentation patterns are often characteristic of specific bonds and functional groups. nih.gov

For this compound, the molecular ion ([C₇H₁₄S]⁺˙) would be selected and subjected to collision-induced dissociation (CID). The resulting fragments would help to piece together the structure.

Hypothetical Fragmentation Pattern:

A plausible fragmentation pathway would involve the cleavage of bonds within the molecule. For instance, the loss of the thiol group (-SH) or the cleavage of the bond between the propyl chain and the cyclobutyl ring would produce characteristic fragment ions.

Loss of the Cyclobutyl Group: Cleavage of the C-C bond connecting the cyclobutyl ring and the propane chain.

Loss of Propene: A McLafferty-type rearrangement could lead to the loss of a neutral propene molecule.

Cleavage adjacent to the Sulfur Atom: Breakage of the C-S or C-C bonds near the thiol group.

Analysis of the m/z values of these fragments would allow for the confirmation of the connectivity of the atoms within this compound.

X-ray Crystallography of Crystalline Derivatives or Complexes of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govwikipedia.org Since this compound is likely a liquid at room temperature, it would need to be crystallized, possibly as a derivative or a metal complex, to be analyzed by this technique. researchgate.net

Determination of Absolute and Relative Stereochemistry

This compound contains a chiral center at the carbon atom bonded to the thiol group (C2 of the propane chain). Therefore, it exists as two enantiomers (R and S). X-ray crystallography of a single crystal of an enantiomerically pure derivative can unambiguously determine its absolute stereochemistry. nih.govnih.gov This is achieved by analyzing the anomalous dispersion of the X-rays, which allows for the differentiation between the two possible enantiomeric forms.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic study would provide precise measurements of all geometric parameters within the molecule. researchgate.netresearchgate.net

Expected Bond Parameters:

| Parameter Type | Involved Atoms | Expected Value Range |

| Bond Length (Å) | C-S | ~1.80 - 1.85 Å |

| Bond Length (Å) | C-C (sp³-sp³) | ~1.52 - 1.56 Å |

| Bond Angle (°) | C-S-H | ~90 - 100° |

| Bond Angle (°) | C-C-C (in cyclobutyl ring) | ~88 - 90° |

| Dihedral Angle (°) | H-C-C-S | Variable |

This table shows generalized, expected values for the types of bonds and angles present in the molecule. Actual experimental data would be required for a precise analysis.

These values would confirm the cyclobutyl ring's puckered conformation and the tetrahedral geometry around the chiral center.

Elucidation of Supramolecular Interactions in the Solid State

In the solid state, molecules interact with their neighbors through various non-covalent forces, known as supramolecular interactions. rsc.org For a thiol-containing compound, a key interaction would be hydrogen bonding, where the thiol group can act as a weak hydrogen bond donor (S-H···A, where A is an acceptor atom like S or another electronegative atom). rsc.orgnih.gov The crystal structure would reveal the precise geometry and network of these interactions, which dictate how the molecules pack in the crystal lattice.

Chromatographic and Hyphenated Techniques for Purity and Quantitative Analysis

The determination of purity and the quantitative analysis of this compound are critical for its characterization and use in various applications. Chromatographic techniques, particularly when coupled with mass spectrometry, offer the necessary selectivity and sensitivity for these tasks.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like thiols. In the analysis of this compound, the choice of the capillary column is crucial for achieving good resolution from potential impurities. A typical GC analysis would involve the use of a non-polar or mid-polar stationary phase.

For the identification and structural elucidation of this compound and its related substances, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of the compound, allowing for unambiguous identification. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the C-S bond and fragmentation of the cyclobutyl and propyl groups.

Illustrative GC-MS Parameters for this compound Analysis:

| Parameter | Value |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS System | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | 35-400 amu |

This table presents hypothetical parameters for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

While GC is well-suited for volatile thiols, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer advantages for less volatile or thermally labile thiols and can be used for the analysis of this compound. Since thiols lack a strong chromophore for UV detection, derivatization with a suitable labeling agent is often necessary to enhance detection sensitivity. diva-portal.orgnih.gov

Common derivatizing agents for thiols include those that introduce a fluorescent or UV-active tag. For instance, reaction with 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) or monobromobimane (B13751) (mBBr) yields highly fluorescent derivatives that can be detected with high sensitivity. Reversed-phase HPLC or UPLC with a C18 column is typically employed for the separation of these derivatives.

Hypothetical HPLC Method for Derivatized this compound:

| Parameter | Value |

| HPLC System | Waters Acquity UPLC or equivalent |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detector | Fluorescence Detector (Ex/Em dependent on derivatizing agent) |

This table presents hypothetical parameters for illustrative purposes.

Development and Validation of Analytical Methods for this compound

The development of a robust and reliable analytical method for the purity and quantitative analysis of this compound is essential for quality control. Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. The validation process typically includes the evaluation of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

For a GC or HPLC method for this compound, specificity would be demonstrated by the ability to resolve the main peak from any impurities or degradation products. Linearity would be assessed by analyzing a series of standards of known concentrations and evaluating the correlation coefficient of the calibration curve. Accuracy is determined by recovery studies, while precision is evaluated by repeated analyses of a homogeneous sample.

Illustrative Method Validation Parameters for a Hypothetical this compound Assay:

| Parameter | Typical Acceptance Criteria |

| Specificity | Resolution > 2 between the main peak and closest impurity |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

This table presents hypothetical parameters for illustrative purposes.

Applications of 1 Cyclobutylpropane 2 Thiol in Chemical Synthesis and Materials Science

1-Cyclobutylpropane-2-thiol as a Key Synthetic Building Block and Intermediate

As a synthetic building block, the value of a thiol is measured by its ability to be converted into other functional groups or to link molecules together. The unique reactivity of the sulfur atom makes it an essential component in the synthesis of complex molecules.

Thiols are foundational precursors for a vast range of organosulfur compounds. taylorandfrancis.comjmchemsci.com The sulfur-hydrogen bond is readily cleaved, and the resulting thiolate anion is a potent nucleophile. This reactivity allows for the synthesis of various classes of compounds.

Key transformations include:

Thioether Synthesis: Thiols can be deprotonated to form thiolates, which then react with alkyl halides or other electrophiles in a nucleophilic substitution reaction to form thioethers (sulfides). adcmastuana.org

Disulfide Formation: Thiols can be oxidized under mild conditions to form disulfides (R-S-S-R'). This reversible reaction is crucial in various biological systems and is also used to create dynamic covalent bonds in materials. britannica.com

Thioester Synthesis: The reaction of a thiol with a carboxylic acid or its derivative (like an acyl chloride) yields a thioester. adcmastuana.orgbritannica.com Thioesters are important intermediates in organic synthesis and are found in biochemistry, for instance, in the form of Acetyl-CoA. britannica.com

Table 1: Potential Organosulfur Derivatives from Thiol Precursors

| Derivative Class | General Structure | Typical Reaction |

|---|---|---|

| Thioether (Sulfide) | R-S-R' | Nucleophilic substitution with an alkyl halide |

| Disulfide | R-S-S-R | Mild oxidation (e.g., with I2 or air) |

| Thioester | R-S-C(=O)-R' | Acylation with an acyl chloride or carboxylic acid |

| Thioacetal | R-S-CH(OR')-R'' | Reaction with an aldehyde or ketone |

Conjugation chemistry involves linking different molecular fragments, a process vital in fields from pharmaceuticals to materials science. The thiol group is highly effective in such reactions due to its "click" chemistry characteristics: high efficiency, mild reaction conditions, and high selectivity. researchgate.net The nucleophilic nature of the thiol group allows it to react readily with specific electrophilic partners.

A primary example is the thiol-Michael addition (or conjugate addition), where a thiol adds across an activated carbon-carbon double bond, such as those found in acrylates or maleimides. researchgate.net This reaction is highly efficient and proceeds under benign conditions, making it a favored method for bioconjugation (attaching molecules to proteins or peptides) and for modifying polymer surfaces. researchgate.netresearchgate.net

Role in Polymer Chemistry and Material Design

The integration of thiols into polymer science has led to significant advancements in creating functional materials with precisely controlled architectures and properties. Thiol-based "click" reactions, particularly thiol-ene and thiol-yne chemistry, are at the forefront of this field. rsc.orgresearchgate.net

Thiol-ene and thiol-yne reactions are powerful photopolymerization techniques that proceed via a step-growth radical addition mechanism. wikipedia.orgresearchgate.net These reactions are initiated by light, which generates a thiyl radical from a thiol. wikipedia.org This radical then adds across an "ene" (a C=C double bond) or a "yne" (a C≡C triple bond).

Thiol-Ene Reaction: In this process, a thiyl radical adds to an alkene, forming a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule. This regenerates the thiyl radical, continuing the chain reaction until high conversion is achieved. wikipedia.orgyoutube.com This method is known for producing highly uniform polymer networks with low shrinkage. researchgate.netwikipedia.org

Thiol-Yne Reaction: This reaction is analogous to the thiol-ene reaction, but each alkyne functional group can react sequentially with two thiol groups. researchgate.netnih.govd-nb.info This double addition leads to the formation of highly cross-linked networks with a higher density and consequently higher glass transition temperatures and rubbery moduli compared to analogous thiol-ene systems. researchgate.netnih.gov

A monofunctional thiol like this compound would typically be used to control the molecular weight or to functionalize the chain ends of a polymer rather than for cross-linking, which requires multifunctional thiols.

The thiol-ene reaction is not only used for polymerization but also as a highly efficient method for the post-polymerization modification of existing polymers. nih.govumass.edu Polymers containing pendant double bonds can be functionalized by reacting them with thiols that carry a desired functional group (e.g., hydroxyl, carboxyl, or amine groups). nih.gov This approach allows for the precise tailoring of polymer properties.

For instance, introducing polar functional groups can significantly alter a polymer's surface properties, such as hydrophilicity and adhesion. nih.govumass.edu This strategy is employed to create biocompatible surfaces, improve paint adhesion, or develop specialized membranes.

To form a crosslinked network, multifunctional thiols (containing two or more -SH groups) are reacted with multifunctional enes or ynes. wikipedia.org This process creates a three-dimensional polymer structure. The properties of the resulting network can be precisely controlled by adjusting the functionality and structure of the monomers. rsc.org

Hydrogels , which are crosslinked polymer networks swollen with water, are a key application. chienchilin.orgmdpi.com Thiol-ene photopolymerization is particularly well-suited for creating hydrogels for biomedical applications because the reaction is rapid, can be performed in the presence of water and oxygen, and occurs under cytocompatible conditions (e.g., using visible light). rsc.orgnih.gov These hydrogels are used in tissue engineering, drug delivery, and as 3D cell culture scaffolds. chienchilin.orgnih.govnih.gov The crosslink density, which dictates the hydrogel's mechanical properties (like stiffness) and swelling ratio, can be tuned by the choice of thiol and ene precursors. rsc.orgmdpi.com

Table 2: Comparison of Thiol-Ene and Thiol-Yne Polymerization

| Feature | Thiol-Ene Polymerization | Thiol-Yne Polymerization |

|---|---|---|

| Reactants | Thiol + Alkene (Ene) | Thiol + Alkyne (Yne) |

| Stoichiometry | 1 Thiol per 1 Ene | 2 Thiols per 1 Yne |

| Mechanism | Radical-mediated step-growth | Sequential radical-mediated step-growth |

| Network Structure | Uniform, lower crosslink density | Denser, higher crosslink density |

| Key Advantages | Rapid, oxygen tolerant, low shrinkage, cytocompatible | Higher Tg, improved mechanical properties, post-modification potential |

Applications in the Preparation of Advanced Materials (e.g., thioether-bridged silsesquioxane films)

The functionalization of materials through "click" chemistry, such as the thiol-ene reaction, represents a highly efficient and versatile strategy for creating advanced materials with tailored properties. nih.gov this compound is a prime candidate for such applications, particularly in the synthesis of hybrid organic-inorganic materials like thioether-bridged silsesquioxane films.

Silsesquioxanes (SSQs) are cage-like compounds with the empirical formula (RSiO1.5)n. When functionalized with reactive groups, they serve as robust building blocks for new materials. The thiol-ene reaction provides a powerful method to covalently link this compound to silsesquioxanes bearing vinyl or other ene-functionalized groups. This reaction, often initiated by UV light or a radical initiator, proceeds with high yield and selectivity, forming a stable thioether bridge. nih.gov

The incorporation of the this compound moiety into the silsesquioxane structure can impart desirable properties to the resulting films, such as:

Enhanced Thermal Stability: The robust carbon-sulfur and silicon-oxygen bonds contribute to materials with high thermal degradation temperatures. nih.gov

Improved Hydrophobicity: The alkyl and cyclobutyl groups can increase the water-repellent nature of the material surface.

Tunable Refractive Index: The inclusion of sulfur atoms can modify the optical properties of the films.

Table 1: Potential Thiol-Ene Reaction for Silsesquioxane Functionalization

| Reactant 1 | Reactant 2 | Reaction Type | Bridge Formed | Potential Application |

| Octa(vinyl)silsesquioxane | This compound | Radical-mediated Thiol-Ene | Thioether | Hydrophobic Coatings |

| Allyl-functionalized SSQ | This compound | Photochemical Thiol-Ene | Thioether | High Refractive Index Films |

Ligand Chemistry and Coordination Compound Formation

The sulfur atom in this compound possesses lone pairs of electrons, making it an excellent ligand for coordinating with transition metals. The resulting thiolate complexes have significant potential in catalysis and materials science.

This compound as a Ligand in Transition Metal Complexes

As a soft Lewis base, the thiolate anion derived from this compound readily coordinates with soft Lewis acidic transition metals. wikipedia.org Metals such as palladium, gold, nickel, copper, and ruthenium are prime candidates for forming stable complexes. nih.govbohrium.comresearchgate.net The coordination can lead to a variety of structures, from simple mononuclear complexes to more complex polynuclear clusters where the thiolate ligand acts as a bridge between two or more metal centers. wikipedia.org

The synthesis of these complexes can often be achieved through straightforward methods like salt metathesis, where an alkali metal salt of 1-Cyclobutylpropane-2-thiolate reacts with a transition metal halide. wikipedia.org Another route involves the oxidative addition of the thiol's S-H bond to a low-valent metal center. wikipedia.org

The cyclobutyl and propyl groups of the ligand play a crucial role in determining the properties of the resulting metal complex. These alkyl groups can influence:

Solubility: Enhancing solubility in nonpolar organic solvents.

Steric Hindrance: The bulkiness of the ligand can control the coordination number of the metal center and prevent unwanted side reactions.

Electronic Properties: The electron-donating nature of the alkyl groups can modulate the electron density at the metal center, influencing its reactivity.

Table 2: Potential Transition Metal Complexes with 1-Cyclobutylpropane-2-thiolate

| Transition Metal | Potential Complex Structure | Bonding Type | Potential Research Area |

| Palladium(II) | Square Planar | M-S Covalent Bond | Cross-coupling Catalysis |

| Gold(I) | Linear or Bridged Dinuclear | M-S Covalent Bond | Nanocluster Synthesis |

| Nickel(II) | Square Planar or Tetrahedral | M-S Covalent Bond | C-N Coupling Reactions researchgate.net |

| Ruthenium(II) | Octahedral (with other ligands) | M-S Covalent Bond | Hydrogenation Catalysis nih.gov |

Design of Novel Catalytic Systems Based on this compound Ligands

Transition metal complexes featuring this compound as a ligand are promising candidates for homogeneous catalysis. By modifying the ligand sphere, it is possible to fine-tune the catalytic activity and selectivity of the metal center. nih.govbohrium.com

One innovative approach involves the use of thiols as "transient cooperative ligands" (TCLs). nih.gov In such systems, the this compound ligand can reversibly bind to the metal center. When coordinated, it can actively participate in bond activation through metal-ligand cooperation, and its dissociation can free up a coordination site for substrate binding. nih.gov This dynamic behavior allows for complex reaction pathways and can lead to enhanced catalytic efficiency or even switchable selectivity. nih.gov

For example, a ruthenium complex featuring this compound could be designed for hydrogenation reactions. The thiol ligand could facilitate the activation of hydrogen and then dissociate to allow the alkene substrate to coordinate, leading to a highly efficient catalytic cycle. nih.gov The steric profile of the cyclobutyl group would be instrumental in controlling substrate access to the catalytic site, potentially leading to high selectivity. nih.gov

Table 3: Potential Catalytic Applications

| Catalytic Reaction | Metal Center | Role of this compound Ligand | Potential Advantage |

| C-C Cross-Coupling | Palladium | Stabilize metal center, modulate electronics | Enhanced catalyst lifetime and selectivity |

| Hydrogenation | Ruthenium | Act as a transient cooperative ligand (TCL) | Control of stereoselectivity, base-free reactions nih.gov |

| Hydrothiolation | Ruthenium/Iridium | Photo-sensitizer ligand | Visible-light mediated reactions nih.gov |

| C-S Bond Formation | Copper | Ligand for stabilizing active species | Access to valuable thioether products researchgate.net |

Contributions to Green Chemistry Methodologies through Sustainable Synthesis and Reaction Mediums

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using safer solvents, and improving energy efficiency. yale.edusigmaaldrich.com The use of this compound can contribute to these goals in several ways.

The synthesis of thioethers, a common application for thiols, often involves hazardous solvents and reagents. nih.gov Recent advancements focus on performing these reactions in greener mediums. The S-alkylation of thiols like this compound can be conducted in water or in bio-based solvents like ethyl lactate (B86563), often eliminating the need for catalysts or additives. researchgate.netresearchgate.netjmaterenvironsci.com Such processes not only reduce the use of volatile organic compounds but can also simplify product purification.

Furthermore, reactions involving this compound can be designed to be more atom-economical. For instance, catalytic dehydrogenative coupling of alcohols and thiols to form thioesters represents a waste-free synthetic method. nih.gov Additionally, developing catalytic systems based on this thiol that operate under mild, ambient temperature and pressure conditions aligns with the green chemistry principle of designing for energy efficiency. yale.edu The development of solvent-free synthetic methods, such as the synthesis of thiol-reactive sensors without a solvent, further underscores the potential for green applications. nih.gov

Table 4: Green Chemistry Approaches Involving Thiols

| Green Chemistry Principle | Application with this compound | Benefit |

| Safer Solvents sigmaaldrich.com | S-alkylation reactions in water or ethyl lactate researchgate.netjmaterenvironsci.com | Reduces use of hazardous volatile organic compounds. |

| Atom Economy sigmaaldrich.com | Catalytic dehydrogenative coupling with alcohols nih.gov | Maximizes incorporation of reactants into the final product, minimizing waste. |

| Catalysis sigmaaldrich.com | Use as a ligand in recyclable catalytic systems nih.gov | Reduces need for stoichiometric reagents, allowing for catalyst recovery and reuse. |

| Design for Energy Efficiency yale.edu | Development of catalysts that operate at ambient temperature. | Lowers energy consumption and associated environmental impact. |

| Pollution Prevention sigmaaldrich.com | Use in solvent-free reaction conditions. nih.govrsc.org | Eliminates solvent waste and simplifies purification. |

Conclusion and Future Research Directions

Summary of Academic Contributions and Current Understanding of 1-Cyclobutylpropane-2-thiol

A comprehensive search of scholarly articles, chemical repositories, and research databases reveals no specific academic publications, patents, or datasets dedicated to this compound. The scientific community has yet to publish findings on its synthesis, characterization, or potential applications. This lack of information indicates that the compound is likely not a focus of current mainstream research.

Identification of Emerging Research Avenues and Unexplored Potentials

Given the absence of existing research, the entire field of study for this compound represents an unexplored potential. Initial research avenues would logically begin with its synthesis and purification. Following successful synthesis, characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy would be essential to confirm its molecular structure and purity.

Once characterized, its fundamental chemical and physical properties could be investigated. Potential, though entirely hypothetical, areas of exploration could include its use as a building block in organic synthesis, its potential as a ligand for catalysis, or its biological activity, given that thiol-containing compounds are prevalent in biochemistry.

Prospects for Advanced Methodologies and Interdisciplinary Collaborations in this compound Research

Future research on this compound would necessitate the application of modern synthetic and analytical techniques. Advanced organic synthesis methodologies could be employed to develop an efficient and stereoselective synthesis of the molecule.

Interdisciplinary collaborations would be crucial to exploring its potential. A partnership between synthetic organic chemists and computational chemists could predict its properties and reaction mechanisms. Furthermore, collaborations with biochemists or pharmacologists would be necessary to investigate any potential biological activity. The development of any practical applications would likely require input from material scientists or chemical engineers.

Q & A

Q. What are the key considerations for synthesizing 1-Cyclobutylpropane-2-thiol with high purity?

Methodological Answer: Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) to stabilize the cyclobutane ring and prevent undesired side reactions. For novel compounds, follow protocols from :

- Experimental Reproducibility : Document reaction steps, including catalyst selection (e.g., Lewis acids for thiol group introduction) and purification methods (e.g., column chromatography with silica gel).

- Characterization : Use NMR (¹H/¹³C) and mass spectrometry (MS) to confirm structure and purity. For cyclopropane derivatives, compare spectral data to analogous compounds (e.g., cyclopropane-containing thiols in ).

- Supporting Data : Include detailed spectral peaks in supplementary materials, as per guidelines in .

Q. How can researchers validate the structural integrity of the cyclopropane ring in this compound?

Methodological Answer:

- X-ray Crystallography : Resolve bond angles and distances to confirm cyclopropane geometry (see for cyclopropanol structural analysis).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software). Reference PubChem data () for analogous structures.

- Thermal Stability Tests : Monitor decomposition via TGA/DSC to assess ring stability under varying conditions.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of this compound with electrophiles?

Methodological Answer:

- Systematic Variation : Test reactivity under controlled conditions (solvent, temperature, electrophile concentration) to isolate contributing factors. For example, polar aprotic solvents may stabilize transition states differently than nonpolar solvents ().

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between radical vs. ionic mechanisms.

- Collaborative Validation : Cross-reference results with independent labs and computational studies (e.g., MD simulations in ).

Q. How can researchers design experiments to probe the steric and electronic effects of the cyclobutane ring on thiol reactivity?

Methodological Answer:

- Comparative Studies : Synthesize analogs with cyclohexane or cyclopentane rings and compare reaction rates (e.g., nucleophilic substitution or oxidation).

- Hammett Analysis : Introduce substituents on the cyclobutane ring to measure electronic effects via linear free-energy relationships.

- DFT Calculations : Map electrostatic potential surfaces to predict regioselectivity (’s InChIKey for structural inputs).

Data Reporting and Interpretation

Q. What are best practices for reporting contradictory spectral data in studies of this compound derivatives?

Methodological Answer:

- Transparency : Disclose all raw data (e.g., NMR spectra at varying concentrations) in supplementary files ().

- Error Analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and environmental variables (humidity, temperature).

- Peer Review : Submit conflicting datasets to journals with open-data policies ().

Q. How should researchers address discrepancies between computational predictions and experimental observations?

Methodological Answer:

- Parameter Optimization : Re-evaluate computational methods (e.g., basis sets, solvation models). For example, B3LYP/6-31G* may underestimate steric effects compared to M06-2X ().

- Experimental Controls : Validate computational assumptions (e.g., solvent dielectric constant) via empirical measurements.

Structural and Functional Analysis

Q. What advanced techniques characterize the hydrogen-bonding interactions of the thiol group in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.